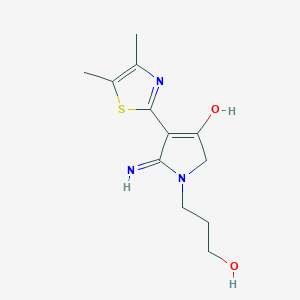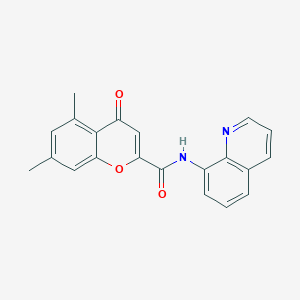![molecular formula C23H20ClN5O4S B11295139 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11295139.png)
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[(4-クロロフェニル)メチル]-4-オキソ-3,4-ジヒドロプテリジン-2-イル}スルファニル)-N-(3,5-ジメトキシフェニル)アセトアミドは、プテリジン類に属する複雑な有機化合物です。プテリジン類は、ピリミジン環とピラジン環が縮合した複素環式化合物です。この化合物は、クロロフェニル基、ジメトキシフェニル基、およびスルファニル-アセトアミド結合の存在によって特徴付けられます。
準備方法
2-({3-[(4-クロロフェニル)メチル]-4-オキソ-3,4-ジヒドロプテリジン-2-イル}スルファニル)-N-(3,5-ジメトキシフェニル)アセトアミドの合成は、通常、容易に入手可能な出発物質から始まる複数の段階を伴います。合成経路には、以下の段階が含まれる場合があります。
プテリジンコアの形成: これは、2,4-ジアミノピリミジンやグリオキサールなどの適切な前駆体を、酸性または塩基性条件下で縮合させることによって達成できます。
クロロフェニル基の導入: この段階では、プテリジンコアを、炭酸カリウムなどの塩基の存在下で、4-クロロベンジルクロリドでアルキル化します。
スルファニル基の付加:
アセトアミド結合の形成: 最後の段階では、中間体を、トリエチルアミンなどの塩基の存在下で、3,5-ジメトキシフェニルアセチルクロリドでアシル化します。
工業生産方法では、収率と純度を向上させるために、これらの段階を最適化し、スケーラブルな反応条件と精製技術を使用する場合があります。
化学反応の分析
2-({3-[(4-クロロフェニル)メチル]-4-オキソ-3,4-ジヒドロプテリジン-2-イル}スルファニル)-N-(3,5-ジメトキシフェニル)アセトアミドは、さまざまな化学反応を起こす可能性があります。これには、以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。これにより、スルホキシドまたはスルホンが生成されます。
還元: この化合物は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して還元できます。これにより、還元された誘導体が生成されます。
置換: クロロフェニル基は、アミンやチオールなどの求核剤と求核置換反応を起こすことができます。これにより、置換された誘導体が生成されます。
加水分解: アセトアミド結合は、酸性または塩基性条件下で加水分解できます。これにより、対応するカルボン酸とアミンが生成されます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒(ジクロロメタン、エタノールなど)、塩基(水酸化ナトリウム、炭酸カリウムなど)、および酸(塩酸、硫酸など)が含まれます。
科学研究への応用
化学: この化合物は、他のプテリジン誘導体や関連する複素環式化合物の合成における貴重な中間体として役立ちます。
生物学: この化合物は、抗菌性、抗ウイルス性、抗がん性など、潜在的な生物学的活性を有することが研究されています。
医学: この化合物は、特にがんや感染症などの疾患の治療における、潜在的な治療的用途について研究されています。
産業: この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの新素材の開発に用途を見出す可能性があります。
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pteridine derivatives and related heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-({3-[(4-クロロフェニル)メチル]-4-オキソ-3,4-ジヒドロプテリジン-2-イル}スルファニル)-N-(3,5-ジメトキシフェニル)アセトアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下のメカニズムを通じて効果を発揮する可能性があります。
酵素の阻害: この化合物は、DNA複製、タンパク質合成、代謝経路など、細胞プロセスに関与する重要な酵素を阻害する可能性があります。
受容体との相互作用: この化合物は、細胞表面または細胞内の特定の受容体に結合し、シグナル伝達経路や細胞応答を調節する可能性があります。
反応性種の生成: この化合物は、活性酸素種(ROS)やその他の反応性中間体を生成し、酸化ストレスや細胞損傷を引き起こす可能性があります。
類似化合物との比較
2-({3-[(4-クロロフェニル)メチル]-4-オキソ-3,4-ジヒドロプテリジン-2-イル}スルファニル)-N-(3,5-ジメトキシフェニル)アセトアミドは、以下の類似化合物と比較できます。
プテリジン誘導体: これらの化合物は、プテリジンコア構造を共有しており、同様の生物学的活性と化学的特性を示す可能性があります。
クロロフェニル誘導体:
アセトアミド誘導体: これらの化合物は、アセトアミド結合を共有しており、同様の化学反応性と生物学的活性を示す可能性があります。
2-({3-[(4-クロロフェニル)メチル]-4-オキソ-3,4-ジヒドロプテリジン-2-イル}スルファニル)-N-(3,5-ジメトキシフェニル)アセトアミドの独自性は、官能基の特定の組み合わせと、さまざまな科学分野における多様な用途の可能性にあります。
特性
分子式 |
C23H20ClN5O4S |
|---|---|
分子量 |
498.0 g/mol |
IUPAC名 |
2-[3-[(4-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5O4S/c1-32-17-9-16(10-18(11-17)33-2)27-19(30)13-34-23-28-21-20(25-7-8-26-21)22(31)29(23)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,27,30) |
InChIキー |
ICDWZZZBNKDPMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11295061.png)
![N~6~-butyl-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295066.png)

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11295079.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295095.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11295101.png)
![N-(3,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11295107.png)
![3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11295110.png)
![4-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11295115.png)


![5-(3,4-dimethylphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11295128.png)
![2-(4-Ethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11295131.png)
![8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11295141.png)
